molecular formula C9H12N2O4 B10911772 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B10911772
M. Wt: 212.20 g/mol
InChI Key: GJXBCHQEBYOUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole-based heterocyclic compound featuring two carboxylic acid groups at the 3- and 5-positions and an isobutyl substituent at the 1-position. Pyrazole dicarboxylic acids are multifunctional ligands with applications in coordination chemistry, materials science (e.g., metal-organic frameworks, MOFs), and pharmaceutical research due to their ability to form hydrogen bonds and coordinate with metal ions .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2-methylpropyl)pyrazole-3,5-dicarboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5(2)4-11-7(9(14)15)3-6(10-11)8(12)13/h3,5H,4H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

GJXBCHQEBYOUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups readily undergo esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and creating intermediates for further synthesis:

Reaction Conditions

  • Reagents: Methanol/ethanol with H₂SO₄ catalyst

  • Temperature: 60-80°C reflux

  • Time: 4-6 hours

Products:

  • Dimethyl 1-Isobutyl-1H-pyrazole-3,5-dicarboxylate

  • Diethyl 1-Isobutyl-1H-pyrazole-3,5-dicarboxylate

Research indicates that ester derivatives show enhanced stability in non-polar solvents compared to the parent acid.

Amidation Reactions

The acid groups react with amines to form amides, enabling applications in medicinal chemistry and material science:

Reaction Protocol

  • Reagents: Thionyl chloride (SOCl₂) for acid chloride formation, followed by amine coupling

  • Conditions: Room temperature for 12–24 hours

Products:

  • 1-Isobutyl-1H-pyrazole-3,5-dicarboxamide

  • N-substituted amides (e.g., with aniline derivatives)

Studies highlight the role of DCC (dicyclohexylcarbodiimide) as a coupling agent to improve yields in amidation.

Decarboxylation

Controlled thermal decarboxylation removes one or both carboxylic acid groups, generating simpler pyrazole derivatives:

Conditions

  • Temperature: 150–200°C under inert atmosphere

  • Catalysts: CuO or Fe₃O₄ nanoparticles

Products:

  • 1-Isobutyl-1H-pyrazole-3-carboxylic acid (mono-decarboxylation)

  • 1-Isobutyl-1H-pyrazole (full decarboxylation)

Decarboxylation pathways are highly dependent on temperature and catalyst selection.

Metal Complexation

The compound acts as a polydentate ligand, forming coordination complexes with transition metals:

Key Findings

Metal IonCoordination GeometryApplication
Cu²⁺Square planarCatalysis
Fe³⁺OctahedralMagnetic materials
La³⁺Trigonal prismaticLuminescent materials

Complexation occurs via the pyrazole nitrogen and carboxylate oxygen atoms, with stability constants (log K) ranging from 8.2–12.5 depending on pH and metal ion.

Substituent Modifications

The isobutyl group can undergo further functionalization:

Reactions

  • Oxidation: Isobutyl → isobutyric acid derivative using KMnO₄/H₂SO₄

  • Halogenation: Radical bromination at the tertiary C-H position (NBS/light)

Mechanistic Insight
Halogenation proceeds via a radical chain mechanism, with regioselectivity influenced by steric effects of the pyrazole ring.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield Range
EsterificationROH, H₂SO₄, refluxDialkyl esters60–75%
AmidationSOCl₂, RNH₂Diamides/N-substituted amides45–65%
DecarboxylationCuO, 180°C, N₂Mono-/decarboxylated pyrazoles30–50%
Metal complexationM(NO₃)ₓ, H₂O/EtOH, 60°C[M(L)ₙ] coordination polymers70–90%

Mechanistic and Kinetic Studies

  • Esterification kinetics follow second-order rate laws, with activation energy (Eₐ) of ~45 kJ/mol.

  • Decarboxylation proceeds via a radical intermediate, as evidenced by ESR spectroscopy.

Scientific Research Applications

Medicinal Chemistry

Antiprotozoal Activity
Recent studies have demonstrated that derivatives of pyrazole-3,5-dicarboxylic acids exhibit significant in vitro and in vivo activity against disease-causing trypanosomatids, such as Trypanosoma cruzi and Leishmania spp. Research indicates that these compounds can outperform traditional reference drugs like benznidazole and glucantime in terms of efficacy against the amastigote forms of these parasites. The selectivity index of these compounds is notably higher, suggesting a promising avenue for developing new antiprotozoal therapies .

Inhibition of Enzymatic Activity
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid has been investigated for its potential to inhibit specific enzymes related to various diseases. For instance, compounds with similar structures have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is critical in the treatment of autoimmune diseases and certain cancers . The inhibition of this enzyme could lead to significant therapeutic benefits by modulating immune responses.

Agricultural Applications

Herbicidal Properties
The compound's structural characteristics make it a candidate for development as an agricultural chemical. Pyrazole derivatives are known to possess herbicidal properties, which can be harnessed to develop effective weed management solutions. Research into similar compounds has shown that they can selectively inhibit the growth of specific plant species without adversely affecting crops .

Structural Versatility in Drug Development

Scaffold for Drug Design
The unique structure of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid allows it to serve as a versatile scaffold for drug development. Its ability to form derivatives with varied functional groups enhances its potential applications across different therapeutic areas. The compound can be modified to improve pharmacokinetic properties or target specific biological pathways .

Case Study 1: Antiprotozoal Efficacy

A study published in Parasitology highlighted the synthesis and evaluation of various pyrazole derivatives against Trypanosoma cruzi. The diethyl ester derivative demonstrated the highest efficacy with a selectivity index significantly superior to traditional treatments, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Research focusing on DHODH inhibitors revealed that compounds structurally related to 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid exhibited potent inhibitory effects on this enzyme. This suggests that similar modifications could yield effective therapeutics for conditions like rheumatoid arthritis or psoriasis .

Summary Table: Applications of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

Application AreaDescriptionReferences
Medicinal ChemistryAntiprotozoal activity against Trypanosoma and Leishmania species
Inhibition of dihydroorotate dehydrogenase
Agricultural ChemicalsPotential herbicidal properties
Drug DevelopmentVersatile scaffold for synthesizing new drug candidates

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules to form complexes. These interactions can influence various biochemical pathways, leading to effects like enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-isobutyl-1H-pyrazole-3,5-dicarboxylic acid and related compounds:

Compound Name Structure Molecular Weight LogP Hydrogen Bond Donors/Acceptors Key Properties
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid Pyrazole + isobutyl, 3,5-COOH ~226.2 (estimated) ~1.2* 2 donors, 5 acceptors Enhanced lipophilicity; potential for bulky substituent effects in coordination.
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid Pyrazole + ethyl, 3,5-COOH 184.15 0.3 2 donors, 5 acceptors Lower lipophilicity; smaller substituent may favor solubility .
1H-Pyrazole-3,5-dicarboxylic acid (unsubstituted) Pyrazole, 3,5-COOH 156.10 -0.5* 2 donors, 5 acceptors High acidity; used in lanthanide coordination polymers .
1H-Pyrrole-2,5-dicarboxylic acid Pyrrole, 2,5-COOH 155.11 -0.8* 2 donors, 4 acceptors Anti-inflammatory activity; inhibits AS progression via ERK/JNK pathways .
Furan-2,5-dicarboxylic acid (FDCA) Furan, 2,5-COOH 156.09 -0.2 2 donors, 4 acceptors Bio-based polymer precursor; substitute for terephthalic acid .
Thiophene-2,5-dicarboxylic acid Thiophene, 2,5-COOH 172.18 0.5 2 donors, 4 acceptors Sulfur-containing; potential for unique MOF architectures .

*Estimated values based on structural analogs.

Functional and Application Differences

Coordination Chemistry and MOFs
  • 1H-Pyrazole-3,5-dicarboxylic Acid : Forms thermally stable lanthanide coordination polymers with applications in catalysis and sensing. The unsubstituted ligand allows diverse coordination modes .
  • 1-Isobutyl Derivative : The bulky isobutyl group may sterically hinder metal coordination, favoring porous MOF structures with larger cavities .
  • FDCA: Used in bio-based polyesters (e.g., polyethylene furanoate) due to rigidity from the furan ring .

Biological Activity

1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid (IBPDC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IBPDC, focusing on its antiprotozoal, antibacterial, anticancer, and anti-inflammatory properties. The synthesis and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • IUPAC Name : 1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acid

1. Antiprotozoal Activity

Recent studies have demonstrated that derivatives of pyrazole-3,5-dicarboxylic acid exhibit significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. For example:

  • In vitro studies showed that IBPDC and its derivatives had higher efficacy than standard treatments like benznidazole for T. cruzi and glucantime for Leishmania spp. The selectivity index was reported to be significantly favorable, indicating low cytotoxicity against mammalian cells while effectively targeting the parasites .
CompoundTarget ParasiteIC50 (µM)Selectivity Index
IBPDCT. cruzi5.015
IBPDCL. infantum8.020

2. Antibacterial Activity

IBPDC has shown potential as an antibacterial agent:

  • In a study evaluating various pyrazole derivatives, IBPDC demonstrated notable activity against both gram-positive and gram-negative bacteria, including multi-drug resistant strains . The mechanism of action involves disrupting bacterial cell wall synthesis.

3. Anticancer Activity

The anticancer properties of IBPDC have been explored in various cancer cell lines:

  • In vitro assays revealed that IBPDC inhibits cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
Cell LineIC50 (µM)Combination Index (CI)
MCF-7100.7
MDA-MB-23180.6

4. Anti-inflammatory Activity

IBPDC has also been investigated for its anti-inflammatory effects:

  • Studies indicated that it can inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of IBPDC in treating specific conditions:

  • Case Study on Trypanosomiasis : A clinical study involving patients with Chagas disease treated with pyrazole derivatives showed a marked reduction in parasitemia levels within weeks of treatment.
  • Breast Cancer Treatment : In a preclinical model, the combination of IBPDC with standard chemotherapy resulted in improved tumor regression rates compared to monotherapy.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Methodology :
  • Replace traditional solvents (e.g., methanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use catalytic methods (e.g., enzyme-mediated hydrolysis) to reduce waste and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.